molecular formula C9H10O2 B12854565 [(2S,3S)-3-phenyloxiran-2-yl]methanol CAS No. 99528-63-9

[(2S,3S)-3-phenyloxiran-2-yl]methanol

Cat. No.: B12854565
CAS No.: 99528-63-9
M. Wt: 150.17 g/mol
InChI Key: PVALSANGMFRTQM-DTWKUNHWSA-N
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Description

Role of Epoxides as Versatile Building Blocks in Stereoselective Transformations

Epoxides, also known as oxiranes, are three-membered cyclic ethers. numberanalytics.comfiveable.me This ring structure is characterized by significant strain due to its 60-degree bond angles, a substantial deviation from the ideal 109.5-degree tetrahedral angle. algoreducation.com This inherent ring strain makes epoxides highly reactive electrophiles, susceptible to ring-opening reactions when attacked by nucleophiles. algoreducation.comlumenlearning.com This reactivity is the cornerstone of their versatility in organic synthesis.

The ring-opening of an epoxide can be catalyzed by either acid or base. In basic or neutral conditions, the reaction proceeds via an SN2 mechanism, where the nucleophile attacks the less sterically hindered carbon atom, leading to inversion of stereochemistry at that center. lumenlearning.com Under acidic conditions, the epoxide oxygen is first protonated, forming a better leaving group. The reaction then proceeds via a mechanism that has characteristics of both SN1 and SN2 reactions. lumenlearning.com The nucleophile preferentially attacks the more substituted carbon, as it can better stabilize the developing positive charge. lumenlearning.com

This predictable and controllable reactivity allows for the introduction of a wide array of functional groups with high regio- and stereoselectivity. numberanalytics.com Depending on the nucleophile employed, epoxides can be readily converted into a diverse range of important molecular scaffolds, including amino alcohols, diols, and ethers. algoreducation.com This capacity to serve as a precursor to multiple functionalities solidifies the role of epoxides as fundamental building blocks in the synthesis of complex organic molecules, including natural products and pharmaceuticals. numberanalytics.comnih.gov

The Indispensable Value of Enantiopurity in Modern Chemical Synthesis

Many organic molecules are chiral, meaning they exist as two non-superimposable mirror images called enantiomers. longdom.org While enantiomers share the same physical and chemical properties in an achiral environment, they can exhibit profoundly different biological activities. numberanalytics.comwisdomlib.org In the pharmaceutical industry, for instance, one enantiomer of a drug may provide the desired therapeutic effect, while the other may be inactive or, in some cases, cause harmful side effects. nih.govnumberanalytics.com The tragic case of thalidomide, where one enantiomer was a sedative and the other was a potent teratogen, serves as a stark reminder of this principle. numberanalytics.com

Consequently, the ability to produce a single, desired enantiomer of a chiral molecule—a concept known as enantiopurity—is of paramount importance. wisdomlib.org Enantiopurity is often quantified by enantiomeric excess (e.e.), which measures the degree to which one enantiomer is present in a mixture over the other. numberanalytics.comheraldopenaccess.us Achieving a high enantiomeric excess is a critical goal in modern synthetic chemistry, particularly in the development of pharmaceuticals, agrochemicals, and advanced materials. longdom.orgnumberanalytics.com

The synthesis of enantiopure compounds can be achieved through several strategies, including the resolution of a racemic (1:1) mixture of enantiomers, the use of a chiral starting material from the "chiral pool," or through asymmetric synthesis, which employs a chiral catalyst or auxiliary to favor the formation of one enantiomer over the other. ub.edunih.gov Asymmetric epoxidation, for example, is a powerful method for producing chiral epoxides, which are themselves key precursors to other enantiopure molecules. numberanalytics.com

Positioning of [(2S,3S)-3-Phenyloxiran-2-yl]methanol as a Key Chiral Synthon

Within the valuable class of chiral epoxides, this compound stands out as a particularly useful chiral synthon. A synthon is a conceptual unit within a molecule that represents a potential synthetic operation. This specific compound, with its defined (2S,3S) stereochemistry, offers a pre-packaged arrangement of functionality and chirality that can be strategically incorporated into a larger target molecule.

The structure of this compound features a phenyl group and a hydroxymethyl group attached to the epoxide ring. This combination of functionalities provides multiple reactive handles for further chemical transformations. The epoxide ring can undergo the versatile ring-opening reactions previously discussed, while the primary alcohol can be oxidized or converted to other functional groups.

The defined stereochemistry at both the C2 and C3 positions of the oxirane ring is crucial. It allows for the transfer of this specific chirality into new, more complex molecules with a high degree of stereochemical control. For example, it has been used as a starting material in the asymmetric synthesis of (-)-pseudoephedrine. researchgate.net In this synthesis, the diol derived from the ring-opening of this compound is converted to an oxazolidin-2-one, a key precursor to the final product. researchgate.net Its utility has also been demonstrated in the synthesis of potential norepinephrine (B1679862) reuptake inhibitors. nih.gov

The strategic value of this compound lies in its ability to serve as a reliable and stereochemically defined building block, enabling chemists to construct complex chiral molecules with greater efficiency and precision.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

99528-63-9

Molecular Formula

C9H10O2

Molecular Weight

150.17 g/mol

IUPAC Name

[(2S,3R)-3-phenyloxiran-2-yl]methanol

InChI

InChI=1S/C9H10O2/c10-6-8-9(11-8)7-4-2-1-3-5-7/h1-5,8-10H,6H2/t8-,9+/m0/s1

InChI Key

PVALSANGMFRTQM-DTWKUNHWSA-N

Isomeric SMILES

C1=CC=C(C=C1)[C@@H]2[C@@H](O2)CO

Canonical SMILES

C1=CC=C(C=C1)C2C(O2)CO

Origin of Product

United States

Mechanistic and Stereochemical Investigations of 2s,3s 3 Phenyloxiran 2 Yl Methanol Transformations

Fundamental Principles of Epoxide Ring-Opening Reactions

The high ring strain of the oxirane ring in [(2S,3S)-3-phenyloxiran-2-yl]methanol makes it susceptible to ring-opening reactions by a variety of reagents. The regioselectivity and stereochemistry of these reactions are governed by the nature of the nucleophile, the reaction conditions (acidic, basic, or neutral), and the presence of catalysts.

Nucleophilic Ring-Opening: Stereochemical and Regiochemical Control

Under basic or neutral conditions, the ring-opening of epoxides generally proceeds via an S(_N)2 mechanism. This involves a backside attack of the nucleophile on one of the electrophilic carbon atoms of the epoxide ring, leading to inversion of configuration at the center of attack. In the case of unsymmetrical epoxides like this compound, the nucleophile can attack either the C2 or C3 position.

The regioselectivity of the attack is primarily governed by steric hindrance. Consequently, the nucleophile preferentially attacks the less substituted carbon atom. For this compound, the C2 position is generally less sterically hindered than the C3 position, which bears a phenyl group. Therefore, nucleophilic attack under basic or neutral conditions is expected to occur predominantly at C2.

However, electronic factors can also influence regioselectivity. The phenyl group at C3 can stabilize an adjacent positive charge, which may become relevant even in reactions that are not strictly S(_N)1 in character. Phenyl substitution at C3 of 2,3-epoxy alcohols can lead to high C3-regioselectivity in some cases harvard.edu. The interplay between steric and electronic effects determines the final regiochemical outcome.

Below is a table summarizing the regioselectivity of nucleophilic ring-opening of phenyl-substituted 2,3-epoxy alcohols with various nucleophiles.

Nucleophile/ReagentSubstrateMajor Product(s)Regioselectivity (C3:C2)Reference
NaN₃/NH₄ClPhenyl-substituted 2,3-epoxy alcohol3-azido-1,2-diol>95:5 harvard.edu
R₂NH/KOHPhenyl-substituted 2,3-epoxy alcohol3-amino-1,2-diolHigh C3 selectivity harvard.edu
PhSH/NaOHPhenyl-substituted 2,3-epoxy alcohol3-phenylthio-1,2-diolHigh C3 selectivity harvard.edu
Allyl magnesium bromidePhenyl-substituted 2,3-epoxy alcohol3-allyl-1,2-diolHigh C3 selectivity harvard.edu
R₂CuLi or R₂(CN)CuLi₂Phenyl-substituted 2,3-epoxy alcohol3-alkyl/aryl-1,2-diolHigh C3 selectivity harvard.edu

Acid-Catalyzed Ring-Opening Mechanisms

In the presence of an acid, the epoxide oxygen is first protonated, which activates the epoxide ring towards nucleophilic attack by making the hydroxyl group a better leaving group. The subsequent nucleophilic attack can proceed through a mechanism with characteristics of both S(_N)1 and S(_N)2 reactions.

The regioselectivity of acid-catalyzed ring-opening is primarily controlled by electronic factors. The protonated epoxide can exist in a resonance-stabilized form where a partial positive charge develops on the carbon atom that can best accommodate it. In this compound, the C3 carbon is benzylic, and thus can better stabilize a positive charge. Consequently, under acidic conditions, the nucleophile preferentially attacks the more substituted C3 carbon.

The stereochemistry of the acid-catalyzed ring-opening is typically trans-diastereoselective, resulting from a backside attack of the nucleophile on the carbon-oxygen bond of the protonated epoxide. This leads to the formation of a trans-1,2-disubstituted product. For example, the acid-catalyzed hydrolysis of a trans-epoxide yields a trans-diol.

Lewis Acid-Mediated Epoxide Transformations

Lewis acids can also be used to catalyze the ring-opening of epoxides. Similar to Brønsted acids, Lewis acids coordinate to the epoxide oxygen, thereby activating the ring for nucleophilic attack. The regioselectivity of Lewis acid-mediated ring-opening can be influenced by the nature of the Lewis acid, the nucleophile, and the substrate.

Tris(pentafluorophenyl)borane is a notable Lewis acid catalyst that can promote the ring-opening of epoxides. In some cases, Lewis acid catalysis can alter the regioselectivity compared to traditional acid- or base-catalyzed methods. For instance, certain Lewis acids can direct the nucleophilic attack to either the C2 or C3 position with high selectivity. The choice of the Lewis acid and reaction conditions is therefore crucial for achieving the desired regiochemical outcome.

The following table presents data on the Lewis acid-catalyzed ring-opening of epoxides with alcohols.

Lewis Acid CatalystEpoxide SubstrateAlcoholProduct(s)RegioselectivityReference
Tris(pentafluorophenyl)boraneTerminal aliphatic epoxidesVariousPrimary alcoholSelective to primary alcohol researchgate.net
BF₃·Et₂OVinyl epoxidesVariousβ-hydroxy allyl-ethersRegiospecific researchgate.net
Sn-Beta (zeolite)EpichlorohydrinMethanol1-chloro-3-methoxy-2-propanolHigh regioselectivity

Stereospecificity and Diastereoselectivity in Reactions of Phenyl-Substituted Epoxides

The stereochemistry of the starting epoxide, this compound, dictates the stereochemical outcome of its ring-opening reactions, which are generally stereospecific. As mentioned earlier, both nucleophilic and acid-catalyzed ring-opening reactions typically proceed with inversion of configuration at the site of attack, leading to the formation of a single diastereomer.

Diastereoselectivity becomes a key consideration when the reaction creates a new stereocenter. For instance, the reduction of a ketone derived from this compound can lead to the formation of two diastereomeric alcohols. The stereochemical outcome of such reactions is often influenced by the steric and electronic properties of the substituents on the epoxide ring and the nature of the reagents used. The phenyl group, in particular, can exert significant steric and electronic influence, directing the approach of the reagent to one face of the molecule over the other.

Enzymatic Transformations and Bio-inspired Epoxide Reactivity

Enzymes, particularly epoxide hydrolases and lipases, can be employed for the highly selective transformation of epoxides. These biocatalytic methods offer advantages in terms of enantioselectivity and stereospecificity, often proceeding under mild reaction conditions.

Epoxide hydrolases catalyze the hydrolysis of epoxides to their corresponding diols. In the case of a racemic epoxide, these enzymes can exhibit high enantioselectivity, leading to a kinetic resolution where one enantiomer is hydrolyzed much faster than the other. This allows for the separation of the unreacted epoxide enantiomer from the diol product, both in high enantiomeric purity.

Lipases can also be used for the kinetic resolution of racemic epoxides that contain a hydroxyl group, such as (±)-trans-3-phenyloxiran-2-yl]methanol. The lipase can selectively acylate one enantiomer of the epoxy alcohol, allowing for the separation of the acylated product from the unreacted alcohol.

The following table provides examples of the enzymatic kinetic resolution of racemic epoxides.

EnzymeSubstrateReactionProduct(s)Enantiomeric Excess (ee) / Enantiomeric Ratio (E)Reference
Pseudomonas cepacia Lipase (PCL)Aromatic Morita-Baylis-Hillman acetatesHydrolysisChiral alcohol and remaining acetateeep > 90%, E > 200 tudelft.nl
Candida antarctica Lipase B (CALB)Aryltrimethylsilyl chiral alcoholsTransesterification(S)-alcohol and (R)-acetate>99% ee, E > 200 nih.gov
Pseudomonas fluorescens LipaseCinnamaldehyde-derived MBH adductsHydrolysisChiral alcohol and remaining adductGood selectivity tudelft.nl

Rearrangement Reactions of Epoxides

2,3-Epoxy alcohols, such as this compound, can undergo rearrangement reactions under certain conditions. The most notable of these is the Payne rearrangement, which occurs under basic conditions. wikipedia.orguomustansiriyah.edu.iq

The Payne rearrangement is a reversible isomerization of a 2,3-epoxy alcohol to a 1,2-epoxy alcohol. wikipedia.org The mechanism involves the deprotonation of the hydroxyl group to form an alkoxide, which then acts as an intramolecular nucleophile, attacking the adjacent carbon of the epoxide ring (C2). This attack proceeds with inversion of configuration at C2, leading to the formation of a new epoxide between C1 and C2 and a hydroxyl group at C3. wikipedia.org

The position of the equilibrium in the Payne rearrangement is influenced by the substitution pattern of the epoxide. Generally, the equilibrium favors the formation of the more substituted epoxide. In the case of this compound, the rearrangement would lead to (2R,3S)-1,2-epoxy-3-phenyl-3-propanol. The reversibility of this reaction can be exploited in synthesis by trapping one of the isomers in situ. wikipedia.org

Computational and Theoretical Chemistry in Elucidating the Reactivity and Selectivity of Phenyl Substituted Epoxides

Quantum Chemical Studies on Epoxide Ring Strain and Electronic Properties

The high reactivity of epoxides, including [(2S,3S)-3-phenyloxiran-2-yl]methanol, is largely attributed to the significant strain within their three-membered ring structure. nih.gov Quantum chemical calculations are pivotal in quantifying this ring strain, which is not merely a result of bond angle deviation from the ideal tetrahedral geometry but also involves torsional and transannular strain. Computational methods, such as those based on isodesmic and homodesmotic reactions, allow for the calculation of strain energy, providing a thermodynamic basis for the epoxide's propensity to undergo ring-opening reactions. researchgate.net

Furthermore, these studies delve into the electronic properties of the molecule. Natural Bond Orbital (NBO) analysis, for instance, can reveal the nature of the bonding within the oxirane ring and the electronic effects of the phenyl and methanol substituents. The phenyl group, with its capacity for electron delocalization, can influence the stability of adjacent carbon atoms and affect the electronic distribution across the C-C and C-O bonds of the epoxide. This electronic influence is a key determinant in the regioselectivity of nucleophilic attacks.

Density Functional Theory (DFT) Analysis of Reaction Mechanisms

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the intricate details of chemical reactions involving phenyl-substituted epoxides. Its ability to provide a balance between computational cost and accuracy makes it ideal for exploring complex reaction landscapes.

A cornerstone of DFT analysis in reaction mechanisms is the identification and characterization of transition states. For the ring-opening of this compound, DFT calculations can map the potential energy surface, locating the transition state structures for various nucleophilic attacks. These calculations provide crucial information on the geometry of the transition state, including bond-breaking and bond-forming distances.

The activation energies derived from these calculations are instrumental in predicting the feasibility and rate of a given reaction pathway. For example, in reactions catalyzed by Lewis acids, DFT can model the coordination of the catalyst to the epoxide oxygen, the subsequent nucleophilic attack, and the energy barriers associated with each step. This level of detail is essential for understanding how catalysts influence reaction outcomes.

In asymmetric catalysis, achieving high enantioselectivity is a primary goal. DFT calculations play a critical role in predicting and understanding the origins of enantioselectivity in reactions such as the desymmetrization of meso-epoxides or the kinetic resolution of racemic epoxides. researchgate.netnih.gov By modeling the transition states for the formation of both enantiomers in the presence of a chiral catalyst, the energy difference between these diastereomeric transition states can be calculated. researchgate.net This energy difference directly correlates with the enantiomeric excess (ee) observed experimentally.

These computational models can elucidate the specific non-covalent interactions, such as hydrogen bonding or steric repulsion, between the substrate, catalyst, and nucleophile that dictate the stereochemical outcome. Such insights are invaluable for the rational design of new and more effective chiral catalysts.

The ring-opening of unsymmetrical epoxides like this compound can proceed via attack at either of the two carbon atoms of the oxirane ring, leading to different regioisomers. DFT studies have been instrumental in explaining the factors that govern this regioselectivity. cjps.orgchemrxiv.orgresearchgate.netacs.org Under neutral or basic conditions, nucleophilic attack generally occurs at the less sterically hindered carbon atom. mdpi.com However, the presence of a phenyl group introduces electronic effects that can significantly alter this preference.

DFT calculations have shown that the phenyl group can stabilize a developing positive charge on the adjacent benzylic carbon, favoring a pathway with SN1-like character, even under conditions that would typically favor an SN2 mechanism. cjps.org By analyzing the electronic structure of the transition states and the distribution of frontier molecular orbitals (HOMO and LUMO), DFT can predict whether the attack will occur at the benzylic or the non-benzylic carbon. mdpi.com Energy decomposition analysis can further reveal that factors like the deformation energy required to reach the transition state play a crucial role in determining the preferred site of attack. cjps.org

Table 1: Computational Insights into Epoxide Reactivity
Computational MethodApplicationKey Insights for this compound
Quantum Chemistry Ring Strain & Electronic PropertiesQuantifies strain energy; reveals electronic influence of phenyl and methanol groups on the oxirane ring.
DFT Transition State AnalysisDetermines geometries and activation energies for ring-opening reactions, elucidating reaction pathways.
DFT Enantioselectivity PredictionCalculates energy differences between diastereomeric transition states to predict enantiomeric excess in chiral catalysis.
DFT Regioselectivity AnalysisExplains preference for nucleophilic attack at the benzylic vs. non-benzylic carbon by analyzing electronic and steric factors.
Molecular Dynamics Conformational LandscapesSimulates dynamic behavior and conformational preferences in solution, identifying key low-energy structures.
TD-DFT Chiroptical PropertiesPredicts ECD and VCD spectra, enabling the determination of absolute configuration by comparing with experimental data.

Molecular Dynamics Simulations for Conformational Landscapes and Reaction Dynamics

While static DFT calculations provide invaluable information about stationary points on the potential energy surface, Molecular Dynamics (MD) simulations offer a dynamic perspective on the behavior of this compound in solution. MD simulations can explore the conformational landscape of the molecule, identifying the most populated conformers and the energy barriers between them. researchgate.net

This is particularly important for understanding how the molecule behaves in a realistic solvent environment, where interactions with solvent molecules can influence its shape and reactivity. By simulating the trajectory of the molecule over time, MD can provide insights into the dynamics of the ring-opening reaction itself, capturing the subtle interplay of molecular motions that lead to the final product.

Computational Studies of Chiroptical Properties

The chiroptical properties of a chiral molecule, such as its optical rotation (OR) and its electronic circular dichroism (ECD) and vibrational circular dichroism (VCD) spectra, are unique fingerprints of its three-dimensional structure. Time-Dependent Density Functional Theory (TD-DFT) has become the standard method for the computational prediction of these properties for molecules like this compound. researchgate.net

By calculating the theoretical ECD or VCD spectrum and comparing it with the experimentally measured spectrum, the absolute configuration of a chiral center can be determined with a high degree of confidence. researchgate.netnih.gov These computational methods are not only crucial for stereochemical assignment but also for understanding the relationship between a molecule's structure and its interaction with polarized light, providing a deeper level of stereochemical analysis. researchgate.net

Advanced Spectroscopic and Analytical Methodologies for Structural and Stereochemical Characterization

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Stereochemical Assignment

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the connectivity and stereochemistry of organic molecules. For [(2S,3S)-3-phenyloxiran-2-yl]methanol, both ¹H and ¹³C NMR spectroscopy provide definitive data for structural confirmation and assignment of the trans relative stereochemistry of the oxirane ring protons.

Detailed ¹H NMR analysis in methanol-d₄ reveals characteristic signals for the protons on the epoxide ring and the hydroxymethyl group. The proton H-3, adjacent to the phenyl group, appears as a doublet at δ 3.83 ppm with a coupling constant (J) of 2.0 Hz. The H-2 proton, attached to the carbon bearing the hydroxymethyl group, is observed as a multiplet at δ 3.15 ppm. The diastereotopic protons of the CH₂OH group appear as distinct doublets of doublets at δ 3.87 ppm (J = 12.5, 3.0 Hz) and δ 3.67 ppm (J = 12.5, 5.5 Hz). The small coupling constant (2.0 Hz) between H-2 and H-3 is characteristic of a trans relationship in substituted oxiranes, providing clear evidence for the relative stereochemistry of the substituents. nih.gov

The ¹³C NMR spectrum in CDCl₃ further corroborates the structure, with the oxirane carbons appearing at δ 62.5 ppm (C-2) and δ 55.7 ppm (C-3). The hydroxymethyl carbon (C-1) resonates at δ 61.3 ppm. The phenyl group carbons are observed in the aromatic region, with signals at δ 136.8, 128.7, 128.5, and 125.9 ppm. nih.gov

¹H and ¹³C NMR Spectral Data for this compound.
Atom¹H Chemical Shift (δ, ppm)Multiplicity / Coupling Constant (J, Hz)¹³C Chemical Shift (δ, ppm)
H-23.15m62.5
H-33.83d, J = 2.055.7
CH₂OH3.87, 3.67dd, J = 12.5, 3.0; dd, J = 12.5, 5.561.3
Phenyl-H7.27-7.35m136.8 (C), 128.7 (CH), 128.5 (CH), 125.9 (CH)

High-Resolution Mass Spectrometry (HRMS) for Molecular Structure Confirmation

High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique used to determine the elemental composition of a molecule with high accuracy by measuring its mass-to-charge ratio. For this compound, HRMS provides unambiguous confirmation of its molecular formula, C₉H₁₀O₂.

Using High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS), the protonated molecule [M+H]⁺ is observed. The experimentally measured mass-to-charge ratio (m/z) of 151.0754 is in excellent agreement with the calculated value of 151.0753 for the molecular formula C₉H₁₁O₂⁺. nih.gov This precise mass measurement provides strong evidence for the elemental composition and corroborates the structure determined by NMR spectroscopy.

HRMS Data for this compound.
IonCalculated m/zFound m/zMolecular Formula
[M+H]⁺151.0753151.0754C₉H₁₁O₂⁺

Chiroptical Spectroscopy: Optical Rotatory Dispersion (ORD) and Circular Dichroism (CD) for Absolute Configuration

Chiroptical techniques, such as Optical Rotatory Dispersion (ORD) and Circular Dichroism (CD), are essential for determining the absolute configuration of chiral molecules. These methods measure the differential interaction of a chiral substance with left and right circularly polarized light.

While specific ORD and CD spectra for this compound are not widely reported, the absolute configuration can be reliably assigned using the Exciton-Coupled Circular Dichroism (ECCD) method. This powerful technique involves the introduction of a chromophore that interacts with a functional group in the chiral molecule. In the case of epoxy alcohols, a porphyrin tweezer host can be used, which binds to both the hydroxyl and epoxide oxygen atoms. The spatial arrangement of the porphyrin chromophores is dictated by the absolute configuration of the substrate, resulting in a characteristic bisignate CD signal, known as a Cotton effect.

For trans-disubstituted epoxy alcohols, a clear correlation has been established: (2S,3S) enantiomers consistently produce a negative ECCD spectrum (a negative Cotton effect), while (2R,3R) enantiomers result in a positive ECCD spectrum. This nonempirical method allows for the direct and unambiguous assignment of the absolute stereochemistry of chiral epoxy alcohols at the microscale level.

Vibrational Circular Dichroism (VCD) and Raman Optical Activity (ROA) for Stereochemical Analysis

Vibrational Circular Dichroism (VCD) and Raman Optical Activity (ROA) are powerful chiroptical techniques that provide stereochemical information by measuring the differential absorption (VCD) or scattering intensity (ROA) of left and right circularly polarized infrared radiation. These methods are particularly sensitive to the three-dimensional structure of chiral molecules in solution.

While specific VCD and ROA studies on this compound are not extensively documented in the literature, the application of these techniques to simpler chiral oxiranes, such as methyloxirane, has demonstrated their utility. acs.orgcnr.it VCD and ROA spectra are rich in structural information, with each vibrational band potentially exhibiting a positive or negative signal depending on the absolute configuration of the molecule.

For a molecule like this compound, VCD and ROA could provide a detailed conformational picture and an independent confirmation of the absolute configuration. The analysis involves comparing the experimental VCD and ROA spectra with those predicted by quantum mechanical calculations for a given enantiomer. A good match between the experimental and calculated spectra allows for a confident assignment of the absolute configuration. mdpi.comchimia.chresearchgate.net The sensitivity of these techniques to subtle conformational changes would also be valuable in studying the solution-state behavior of this flexible molecule.

X-ray Crystallography of Crystalline Derivatives

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule, providing precise information about bond lengths, bond angles, and absolute stereochemistry, provided a suitable single crystal can be obtained. While this compound is an oil at room temperature, its crystalline derivatives can be subjected to X-ray diffraction analysis to confirm its structure and stereochemistry.

An example of a closely related crystalline derivative is (±)-(2R,3S)-3-(hydroxymethyl)oxiran-2-ylmethanone. The crystal structure of this compound, determined by X-ray crystallography, unambiguously confirmed the connectivity and the relative trans stereochemistry of the substituents on the oxirane ring. researchgate.netnus.edu.sg Such analyses provide an unequivocal structural proof that can be used to validate the assignments made by other spectroscopic methods like NMR. The precise atomic coordinates obtained from crystallography also serve as a benchmark for computational studies on related molecules.

Applications of 2s,3s 3 Phenyloxiran 2 Yl Methanol As a Chiral Synthon in Complex Organic Synthesis

Synthesis of Enantiopure 1,2-Amino Alcohols and 1,2-Diols

The primary application of [(2S,3S)-3-phenyloxiran-2-yl]methanol is in the synthesis of enantiopure vicinal amino alcohols and diols. These motifs are fundamental components of numerous biologically active molecules and chiral auxiliaries. The synthesis is achieved through the nucleophilic ring-opening of the epoxide. The regioselectivity of this reaction is crucial, as attack can occur at either the C2 or C3 position.

The reaction of epoxides with amines is a direct route to β-amino alcohols, which are key intermediates for many organic compounds, including natural products and chiral auxiliaries for asymmetric synthesis. scielo.org.mx A common and effective strategy involves a two-step process: ring-opening with an azide source, such as sodium azide, followed by reduction of the resulting azido alcohol. nih.govresearchgate.net This method is often preferred due to the high nucleophilicity of the azide anion and the clean conversion of the azide group to an amine. The ring-opening of enantiopure monosubstituted epoxides with sodium azide can proceed with high regio- and stereoselectivity. nih.govresearchgate.net For instance, the reaction of styryl-type epoxides often occurs at the internal (benzylic) position with a complete inversion of configuration, following an SN2-type mechanism. researchgate.netresearchgate.net

This controlled ring-opening allows for the preparation of a variety of 1,2-amino alcohols and 1,2-diols with predetermined stereochemistry, which are essential building blocks for pharmaceutical products. nih.govursa.cat For example, 3-Methylamino-3-phenyl-1,2-propanediol has been successfully derived from this compound. plu.mxresearchgate.net

Table 1: Regioselective Ring-Opening Reactions of this compound
NucleophileReaction ConditionsMajor ProductProduct Class
Sodium Azide (NaN₃) then Reduction (e.g., PPh₃/H₂O)1. NaN₃, aqueous media; 2. PPh₃, THF/H₂O(1R,2S)-1-Amino-1-phenylpropane-2,3-diol1,2-Amino Alcohol
Methylamine (CH₃NH₂)Solvent-free or in protic solvent(1R,2S)-1-(Methylamino)-1-phenylpropane-2,3-diol1,2-Amino Alcohol
Water (H₂O)Acid or base catalysis(1R,2S)-1-Phenylpropane-1,2,3-triol1,2-Diol (as part of a triol)
Benzylamine (BnNH₂)Heat or catalysis(1R,2S)-1-(Benzylamino)-1-phenylpropane-2,3-diol1,2-Amino Alcohol

Precursors to Chiral Heterocyclic Scaffolds (e.g., Oxazolidinones, Aziridines)

The 1,2-amino alcohols derived from this compound are excellent precursors for the synthesis of important chiral heterocyclic scaffolds. The 1,3-oxazolidin-2-one nucleus is a prominent framework in synthetic and medicinal chemistry. researchgate.net These structures can be readily synthesized from β-amino alcohols by reaction with phosgene or its equivalents.

A notable example is the conversion of 3-methylamino-3-phenyl-1,2-propanediol, obtained from this compound, into an oxazolidin-2-one which serves as a precursor in further synthesis. plu.mxresearchgate.net This cyclization locks the stereochemistry derived from the initial epoxide into a rigid heterocyclic system, which can then be used to direct subsequent transformations.

Aziridines, highly strained three-membered nitrogen-containing heterocycles, are another class of valuable synthetic intermediates that can be accessed from this chiral synthon. researchgate.netresearchgate.net The synthesis typically involves the conversion of the 1,2-amino alcohol intermediate into a species with a good leaving group (e.g., a sulfonate ester) at the primary alcohol, followed by intramolecular nucleophilic substitution by the amino group to close the ring. These chiral aziridines can then be used in further synthetic applications, often involving their own ring-opening reactions to create more complex difunctionalized compounds. researchgate.net

Table 2: Heterocyclic Scaffolds Derived from this compound Intermediates
IntermediateReagents for CyclizationResulting HeterocycleSignificance
(1R,2S)-1-Amino-1-phenylpropane-2,3-diolPhosgene, Triphosgene, or Carbonyldiimidazole (CDI)(4R,5S)-4-(Hydroxymethyl)-5-phenyl-oxazolidin-2-oneChiral auxiliary, pharmaceutical intermediate
(1R,2S)-1-Amino-1-phenylpropane-2,3-diol1. Mesyl chloride (MsCl), base; 2. Base[(2S,3S)-3-Phenylaziridin-2-yl]methanolVersatile synthetic intermediate

Role in the Asymmetric Synthesis of Pharmaceutical Intermediates

The enantiomerically pure intermediates derived from this compound are crucial in the synthesis of active pharmaceutical ingredients (APIs). The stereochemistry of a drug molecule is often critical to its efficacy and safety, making asymmetric synthesis an essential tool in pharmaceutical development. nih.gov

A clear demonstration of this application is the asymmetric synthesis of (-)-pseudoephedrine. plu.mxresearchgate.net In this synthesis, this compound is first converted to 3-methylamino-3-phenyl-1,2-propanediol. This amino alcohol is then cyclized to form an oxazolidin-2-one, which acts as a key precursor to pseudoephedrine. plu.mxresearchgate.net This pathway highlights how the stereochemical information embedded in the starting epoxide is transferred through several steps to the final pharmaceutical product.

The 1,2-amino alcohol and 1,2-diol motifs are prevalent in a wide range of pharmaceuticals, including antiviral agents, beta-blockers, and central nervous system drugs. The ability to generate these structures with high enantiopurity makes this compound a valuable starting material in medicinal chemistry. nih.gov

Utility in the Development of Chiral Ligands and Catalysts

Enantiopure 1,2-amino alcohols are widely used as scaffolds for the development of chiral ligands and catalysts for asymmetric synthesis. nih.gov The predictable stereochemistry and the presence of two distinct functional groups (amine and alcohol) allow for straightforward modification to create bidentate ligands that can coordinate to a metal center.

The amino alcohols and diols synthesized from this compound can be derivatized to form well-known classes of ligands such as oxazolines, phosphino-oxazolines (PHOX ligands), and salen-type ligands. These ligands are effective in a multitude of asymmetric transformations, including hydrogenations, alkylations, and cycloadditions. Similarly, chiral aziridines derived from the title compound have been explored as ligands for reactions like the asymmetric addition of alkylzincs to aldehydes. researchgate.net By providing a reliable source of these chiral backbones, this compound contributes to the broader field of asymmetric catalysis.

Construction of Natural Product Cores and Analogs

Many natural products contain the 2-aminoethanol or 2-amino-1,3-diol fragment as a core structural element. ursa.cat These include important classes of compounds such as aza-sugars, amino-sugars (found in aminoglycoside antibiotics), and sphingolipids. The defined stereochemistry of these fragments is essential for their biological activity. ursa.cat

The synthetic methodologies based on the ring-opening of chiral epoxides like this compound provide a convergent approach to these natural product cores. ursa.cat By selecting the appropriate nucleophile for the ring-opening step, chemists can access intermediates that can be elaborated into complex natural products or their analogs for structure-activity relationship studies.

Contributions to Methodological Advancements in Asymmetric Catalysis

The availability of well-defined, enantiomerically pure substrates is critical for the development of new synthetic methods. This compound serves as an ideal benchmark substrate for developing and optimizing new catalytic systems for epoxide ring-opening reactions. Researchers can use this compound to test the efficiency, regioselectivity, and stereospecificity of novel catalysts and reaction conditions.

For example, studies on the regioselective ring-opening of epoxides with various nucleophiles under different catalytic systems (e.g., Lewis acids, solid-supported acids) rely on such chiral epoxides to validate their findings. scielo.org.mxnih.gov Success in controlling the reaction outcome with a known substrate like this compound provides confidence that the new methodology can be applied to a broader range of more complex molecules. Therefore, its use contributes not just to the synthesis of specific targets, but also to the fundamental advancement of asymmetric synthesis methodologies.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for [(2S,3S)-3-phenyloxiran-2-yl]methanol, and how can stereochemical purity be ensured?

  • Answer : The compound is synthesized via stereoselective epoxidation of allylic alcohols, such as Sharpless asymmetric epoxidation, or biocatalytic methods. Enzymatic approaches using epoxide hydrolases (e.g., SibeEH) can achieve high enantiomeric excess. Chiral chromatography (HPLC with chiral stationary phases) or recrystallization is critical for verifying stereochemical purity. Ensure reaction conditions (e.g., temperature, pH) are tightly controlled to minimize racemization .

Q. What analytical techniques are recommended for confirming the stereochemistry and purity of this compound?

  • Answer : Use chiral HPLC to resolve enantiomers and quantify enantiomeric excess. Nuclear magnetic resonance (NMR) spectroscopy, particularly 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR, can confirm structural integrity through coupling constants (e.g., JJ-values for epoxide protons). Polarimetry or circular dichroism (CD) may supplement stereochemical validation. Mass spectrometry (HRMS) ensures molecular weight accuracy .

Q. How should researchers handle this compound to minimize risks in laboratory settings?

  • Answer : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles. Use fume hoods to avoid inhalation of vapors. Store in sealed containers under inert gas (e.g., N2_2) to prevent moisture absorption. Avoid contact with strong oxidizers or electrostatic discharge. Collect waste in designated containers for professional disposal .

Advanced Research Questions

Q. How can enzymatic epoxide ring-opening reactions be optimized for converting this compound to triol derivatives?

  • Answer : Optimize SibeEH enzyme activity by adjusting NaPi buffer pH (6.5–7.0) and temperature (25–30°C). Substrate concentration (≤10 mM) and co-solvents (e.g., 5% DMSO) may enhance solubility. Monitor reaction progress via TLC or HPLC. Kinetic studies (e.g., KmK_m and kcatk_{cat}) can identify rate-limiting steps. Scale-up requires immobilization or enzyme recycling to improve cost efficiency .

Q. How can researchers resolve discrepancies in reported catalytic efficiencies of enzymes acting on this compound?

  • Answer : Standardize assay conditions (buffer composition, substrate/enzyme ratios) across studies. Compare enzyme sources (wild-type vs. engineered variants) and purity levels. Use isothermal titration calorimetry (ITC) or stopped-flow kinetics to quantify binding affinities. Cross-validate results with orthogonal techniques (e.g., fluorometric assays vs. HPLC) .

Q. What factors influence the stability of this compound during storage and reactions?

  • Answer : Epoxide stability is sensitive to moisture (hydrolysis), light (photooxidation), and acidic/basic conditions. Store at –20°C under desiccant. In reactions, avoid protic solvents (e.g., water, alcohols) unless ring-opening is intentional. Add stabilizers like BHT (butylated hydroxytoluene) to suppress radical-mediated degradation .

Q. How can researchers design experiments to assess the compound’s toxicity in the absence of existing data?

  • Answer : Conduct in vitro assays using human cell lines (e.g., HepG2 or HEK293) to measure IC50_{50} values via MTT or resazurin assays. For ecotoxicology, use Daphnia magna or algae growth inhibition tests. In silico tools (e.g., QSAR models) predict acute toxicity. Collaborate with regulatory agencies to align protocols with OECD guidelines .

Q. What strategies are effective for synthesizing analogs to explore structure-activity relationships (SAR)?

  • Answer : Modify the phenyl group via halogenation or substitution to alter steric/electronic effects. Replace the epoxide oxygen with sulfur (thiirane analogs) or introduce fused rings. Use the methanol group for esterification or etherification to probe hydrogen-bonding interactions. High-throughput screening (HTS) with click chemistry libraries accelerates SAR discovery .

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